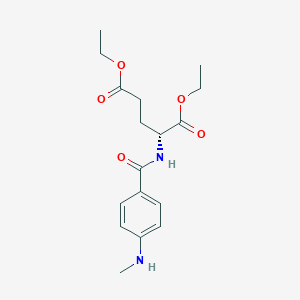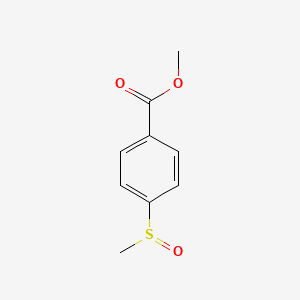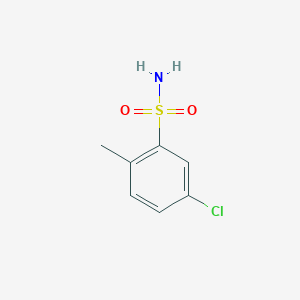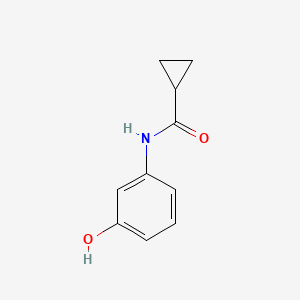
Silane, trifluoro(pentafluorophenyl)-
Übersicht
Beschreibung
Silane, trifluoro(pentafluorophenyl)- is a chemical compound characterized by the presence of a silane group bonded to a trifluoromethyl group and a pentafluorophenyl group. This compound is notable for its unique reactivity and stability, making it a valuable reagent in various chemical transformations and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trifluoro(pentafluorophenyl)- typically involves the reaction of pentafluorophenylsilane with trifluoromethylating agents under controlled conditions. One common method includes the use of trifluoromethyl iodide in the presence of a suitable catalyst to facilitate the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of Silane, trifluoro(pentafluorophenyl)- often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from byproducts and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, trifluoro(pentafluorophenyl)- undergoes a variety of chemical reactions, including:
Reduction: The compound can act as a reducing agent in the presence of suitable catalysts.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl or pentafluorophenyl groups are replaced by other functional groups.
Hydrosilylation: The compound can be used in hydrosilylation reactions to add silicon-hydrogen bonds across unsaturated carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with Silane, trifluoro(pentafluorophenyl)- include:
Catalysts: Tris(pentafluorophenyl)borane is often used as a catalyst in reduction and hydrosilylation reactions.
Solvents: Reactions are typically carried out in non-polar solvents such as toluene or hexane to maintain the stability of the compound.
Major Products Formed
The major products formed from reactions involving Silane, trifluoro(pentafluorophenyl)- depend on the specific reaction conditions and reagents used. For example, in reduction reactions, the compound can produce siloxane derivatives, while in substitution reactions, various substituted silanes can be obtained.
Wissenschaftliche Forschungsanwendungen
Silane, trifluoro(pentafluorophenyl)- has a wide range of applications in scientific research, including:
Biology: The compound can be used in the modification of biomolecules to study their interactions and functions.
Wirkmechanismus
The mechanism by which Silane, trifluoro(pentafluorophenyl)- exerts its effects involves the activation of silicon-hydrogen bonds by suitable catalysts, such as tris(pentafluorophenyl)borane . This activation facilitates the transfer of hydride ions to various substrates, enabling a wide range of chemical transformations. The molecular targets and pathways involved in these reactions depend on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentafluorophenylsilane: Similar in structure but lacks the trifluoromethyl group, resulting in different reactivity and applications.
Trifluoromethylsilane: Contains the trifluoromethyl group but lacks the pentafluorophenyl group, leading to distinct chemical properties.
Uniqueness
Silane, trifluoro(pentafluorophenyl)- is unique due to the presence of both trifluoromethyl and pentafluorophenyl groups, which impart enhanced stability and reactivity compared to similar compounds. This dual functionality makes it a versatile reagent in various chemical and industrial applications .
Eigenschaften
IUPAC Name |
trifluoro-(2,3,4,5,6-pentafluorophenyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F8Si/c7-1-2(8)4(10)6(15(12,13)14)5(11)3(1)9 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXHGYZTJXADKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)[Si](F)(F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6F8Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449757 | |
| Record name | Silane, trifluoro(pentafluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5272-26-4 | |
| Record name | Silane, trifluoro(pentafluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Propenoic acid, 3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-, (2E)-](/img/structure/B3053199.png)

![Morpholine, 4-[(4-aminophenyl)thioxomethyl]-](/img/structure/B3053202.png)






![6-Chlorobenzo[d]isoxazole-3-carbonitrile](/img/structure/B3053216.png)
